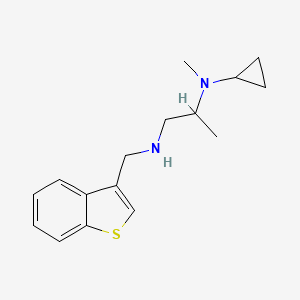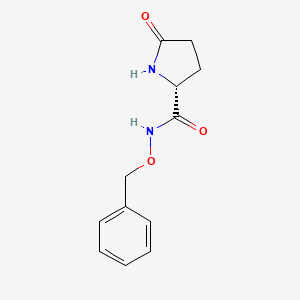![molecular formula C13H17N3O B6628913 [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol](/img/structure/B6628913.png)
[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol involves its ability to bind to specific receptors, such as the sigma-1 receptor and the dopamine D2 receptor. By binding to these receptors, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol can modulate various signaling pathways, leading to its observed effects on cancer cells and neurons.
Biochemical and Physiological Effects:
[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been shown to have various biochemical and physiological effects. In cancer cells, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been shown to induce apoptosis, inhibit angiogenesis, and decrease cell proliferation. In neurons, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been shown to protect against oxidative stress, prevent neuronal death, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol in lab experiments is its ability to selectively target specific receptors, making it a useful tool for studying various signaling pathways. Additionally, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has low toxicity and is stable under physiological conditions. However, one limitation of using [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol in lab experiments is its cost and availability.
Orientations Futures
There are many future directions for the study of [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol. One area of interest is the development of [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol-based drugs for cancer treatment and neuroprotection. Additionally, further studies are needed to elucidate the specific signaling pathways modulated by [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol and its potential interactions with other drugs. Furthermore, the development of more efficient synthesis methods for [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol could lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis method of [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol involves the reaction of 4-(chloromethyl)pyrazole with N-(2-hydroxy-3-(trityloxy)propyl)-4-(methylamino)benzamide in the presence of a base, such as potassium carbonate or sodium hydride. The resulting product is then deprotected using hydrogenation to yield [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol.
Applications De Recherche Scientifique
[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been studied for its potential applications in various fields such as cancer treatment, neuroprotection, and drug delivery. In cancer treatment, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been shown to protect neurons from oxidative stress and prevent neuronal death. In drug delivery, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been used as a carrier for delivering drugs to specific sites in the body.
Propriétés
IUPAC Name |
[3-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-9-13(8-15-16)7-14-6-11-3-2-4-12(5-11)10-17/h2-5,8-9,14,17H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHZSYPBCBVGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC(=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

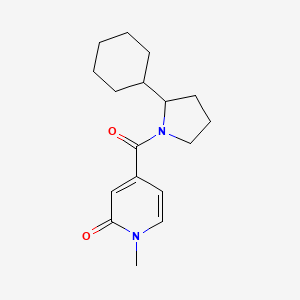
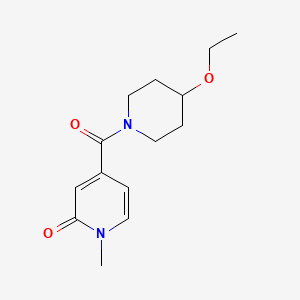
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide](/img/structure/B6628847.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide](/img/structure/B6628850.png)
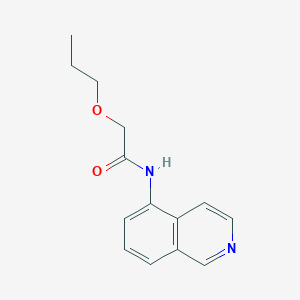

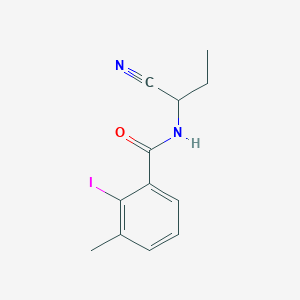
![3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one](/img/structure/B6628889.png)
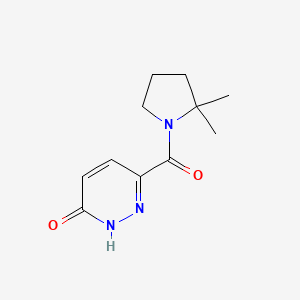
![N-[[3-(hydroxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6628905.png)

![5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol](/img/structure/B6628919.png)
